molecular formula C6H5ClN2O2 B3043211 2-Chloro-3-methyl-4-nitropyridine CAS No. 79055-56-4

2-Chloro-3-methyl-4-nitropyridine

Cat. No. B3043211
CAS RN: 79055-56-4
M. Wt: 172.57 g/mol
InChI Key: OADFBXPNLFABBM-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-3-nitropyridine (2C4M3NP) is a nitropyridine derivative . It is used as a non-nucleoside reverse transcriptase inhibitor and can form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) .


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 2C4M3NP, involves a process where the nitro group is replaced by a fluoride anion via nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular formula of 2C4M3NP is C6H5ClN2O2 . The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å .


Chemical Reactions Analysis

The nitro group of 2C4M3NP can be replaced by a fluoride anion via nucleophilic aromatic substitution . This reaction is accelerated by the presence of electron-withdrawing groups .


Physical And Chemical Properties Analysis

2C4M3NP is a light yellow crystal . It has a melting point of 51-53 °C, a predicted boiling point of 279.6±35.0 °C, and a predicted density of 1.406±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Molecular Structure and Electronic Properties

  • Vibrational and Electronic Analyses : Studies have focused on the optimized molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and electronic properties of compounds including 2-chloro-3-methyl-4-nitropyridine. These analyses, using density functional theory, provide insights into the stability, charge delocalization, and reactivity of the molecule. High hyperpolarizability values indicate significant non-linear optical properties (Velraj, Soundharam, & Sridevi, 2015).

  • Conformational and Electronic Structure : Comparative studies of similar nitropyridine derivatives, including 2-chloro-4-methyl-3-nitropyridine, have been conducted using spectroscopic analysis and quantum chemical calculations. These studies include natural bond orbital (NBO) analysis, molecular electrostatic surface potential (MESP), and frontier molecular orbitals (FMOs) analysis, enhancing understanding of molecular stability and electronic exchange interactions (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

Spectroscopic Analysis and Optical Properties

  • X-ray and Spectroscopic Analysis : Synthesis and structural analysis of derivatives of 2-chloro-3-methyl-4-nitropyridine have been performed, including X-ray analysis and spectroscopic studies like IR, NMR, and UV-vis absorption and fluorescence spectroscopy. These analyses provide insights into the structural features and optical properties of these compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).

Synthetic Applications

  • Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives of nitropyridines, including methods that involve reactions with chloroform, methyl chloroacetate, and ethyl 2-chloropropionate. These studies contribute to the understanding of nucleophilic substitutions and the formation of various substituted nitropyridines (Szpakiewicz & Wolniak, 1999).

Reactivity and Mechanistic Studies

  • Nucleophilic Substitutions : The reactivity of nitropyridines, including 2-chloro-3-methyl-4-nitropyridine derivatives, has been explored in studies focusing on nucleophilic substitutions. These studies provide insights into the kinetics and mechanisms of reactions involving nitropyridines, aiding in the understanding of their chemical behavior and potential synthetic applications (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Safety and Hazards

2C4M3NP is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The future directions for 2C4M3NP could involve its use in the synthesis of other compounds. For example, it could be used in the preparation of fluoroorganic compounds, which are widely used in the synthesis of pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-chloro-3-methyl-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-5(9(10)11)2-3-8-6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADFBXPNLFABBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299612
Record name 2-Chloro-3-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methyl-4-nitropyridine

CAS RN

79055-56-4
Record name 2-Chloro-3-methyl-4-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79055-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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